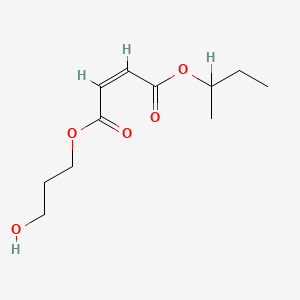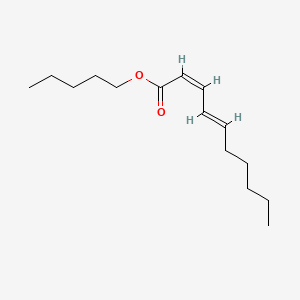
Pentyl (2Z,4E)-2,4-decadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-450-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-450-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 306-450-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. Industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The production process is monitored to ensure compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: EINECS 306-450-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The compound reacts with common reagents such as acids, bases, and oxidizing agents. Reaction conditions, including temperature, solvent, and concentration, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of EINECS 306-450-7 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Scientific Research Applications
EINECS 306-450-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of EINECS 306-450-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, among other roles. Understanding its mechanism of action is crucial for its application in scientific research and medicine.
Properties
CAS No. |
97259-86-4 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
pentyl (2Z,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |
InChI Key |
PUBVIIJIBSEFGQ-LTCRFSFDSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C(=O)OCCCCC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



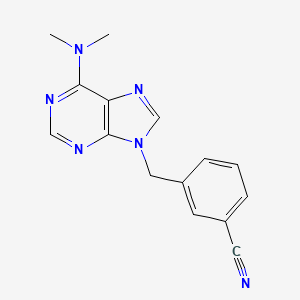
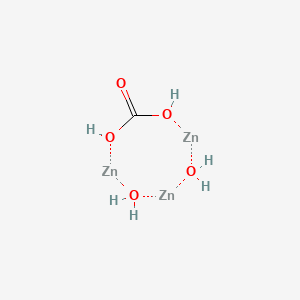
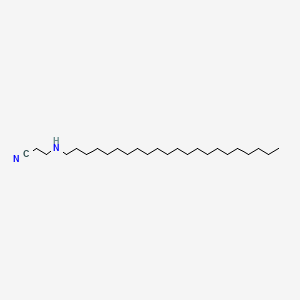

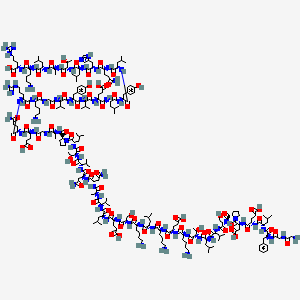
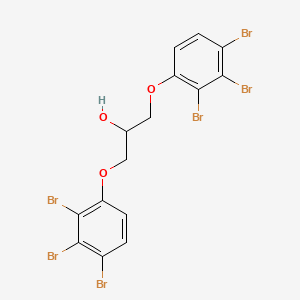
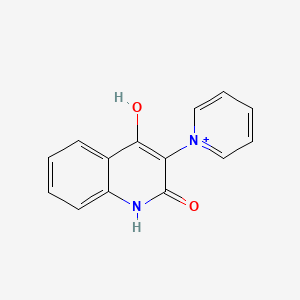
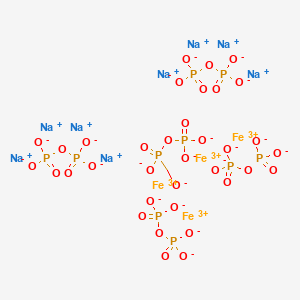
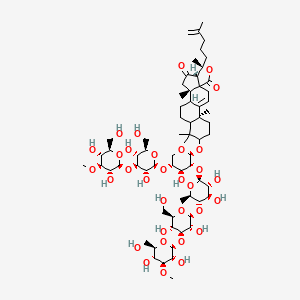
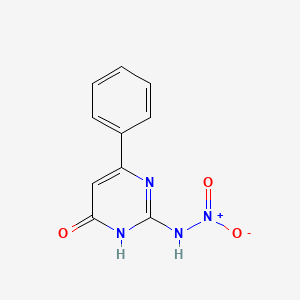
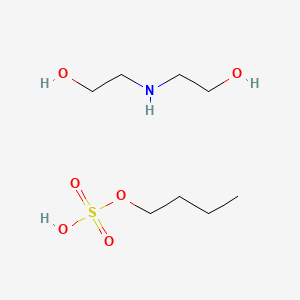
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
